molecular formula C17H18N4S B8302648 2-(6-(Pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridin-2-yl)aniline

2-(6-(Pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B8302648
M. Wt: 310.4 g/mol
InChI Key: MBBRORYEJAMKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C17H18N4S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]aniline

InChI

InChI=1S/C17H18N4S/c18-14-6-2-1-5-13(14)16-20-15-9-12(10-19-17(15)22-16)11-21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8,11,18H2

InChI Key

MBBRORYEJAMKTF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(N=C2)SC(=N3)C4=CC=CC=C4N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (55 mmol, 3.1 g) was added to a solution of 2-(2-nitrophenyl)-6-(pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridine (11.1 mmol, 3.8 g) in CH2Cl2 (100 mL) followed by acetic acid (10 mL). The reaction mixture was heated at reflux for 3 hours then cooled to room temperature. Na2CO3 (14 g) was added in portions. The mixture was passed through a pad of celite and rinsed with CH2Cl2. The combined filtrates were washed with Na2CO3 (3×20 mL), dried (MgSO4) and concentrated under reduced pressure to give 2-(6-(pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridin-2-yl)aniline (3.4 g, 98% yield) as a yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
2-(2-nitrophenyl)-6-(pyrrolidin-1-ylmethyl)thiazolo[5,4-b]pyridine
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.1 g
Type
catalyst
Reaction Step Three

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